

Boc-Ser(Tos)-OMe molecular weight and formula

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Compound of Interest

Compound Name: *Boc-Ser(Tos)-OMe*

Cat. No.: *B1276680*

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In-Depth Technical Guide: Boc-Ser(Tos)-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and general application of N- α -Boc-O-tosyl-L-serine methyl ester (**Boc-Ser(Tos)-OMe**), a key building block in synthetic peptide chemistry. Its protected functional groups make it a valuable reagent for the controlled, stepwise assembly of amino acid chains, a fundamental process in drug discovery and proteomics research.

Core Chemical Data

The fundamental chemical properties of **Boc-Ser(Tos)-OMe** are summarized below. This data is critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S	[1] [2] [3]
Molecular Weight	373.42 g/mol	[1] [2] [3]
CAS Number	56926-94-4	[1] [2]
Appearance	White to off-white solid	

Role in Peptide Synthesis

Boc-Ser(Tos)-OMe is a derivative of the amino acid serine, modified with two key protecting groups:

- Boc (tert-Butoxycarbonyl): This group protects the α -amino group, preventing unwanted reactions at the N-terminus during peptide bond formation. It is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA).^{[4][5]}
- Tos (Tosyl): The tosyl group protects the hydroxyl (-OH) side chain of the serine residue. This prevents side reactions and ensures the integrity of the side chain throughout the synthesis.
- OMe (Methyl Ester): The C-terminus is protected as a methyl ester.

These protecting groups allow for the specific and sequential addition of amino acids in a process known as solid-phase peptide synthesis (SPPS).

Generalized Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for a reaction involving **Boc-Ser(Tos)-OMe** is not readily available in general literature, its use follows the well-established principles of Boc-SPPS. The following diagram illustrates a generalized workflow for the incorporation of an amino acid like **Boc-Ser(Tos)-OMe** into a growing peptide chain attached to a solid support resin.



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Generalized workflow for incorporating a Boc-protected amino acid in SPPS.

Key Steps in the Workflow:

- Coupling: The protected amino acid, **Boc-Ser(Tos)-OMe**, is activated by coupling agents and added to the resin, which holds the growing peptide chain with a deprotected (free) amino group. This forms a new peptide bond.

- Washing: The resin is washed to remove excess reagents and by-products.
- Deprotection: The Boc group from the newly added amino acid is removed using an acid, typically trifluoroacetic acid (TFA), exposing the N-terminus for the next coupling reaction.[4]
- Neutralization and Washing: The resin is washed again and neutralized to prepare for the next cycle.
- Elongation: These steps are repeated for each subsequent amino acid in the desired sequence.
- Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the solid resin support, and side-chain protecting groups are removed, often using a strong acid like hydrogen fluoride (HF).[4]

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